molecular formula C14H22N2 B1326724 N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine CAS No. 1095155-43-3

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine

Cat. No.: B1326724
CAS No.: 1095155-43-3
M. Wt: 218.34 g/mol
InChI Key: GVLPZFULNVJERP-UHFFFAOYSA-N
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Description

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34. It is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring and a benzylamine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine typically involves the reaction of 4-(2-methylpiperidin-1-yl)benzyl chloride with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 95°C to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which includes a piperidine ring and a benzylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-[4-(2-methylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-5-3-4-10-16(12)14-8-6-13(7-9-14)11-15-2/h6-9,12,15H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLPZFULNVJERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=CC=C(C=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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